3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Overview
Description
The compound “3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The molecule also contains a triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-Amino-5-trifluoromethyl-1,2,4-triazole has been utilized for the syntheses of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives . The three-component condensation reaction of ethyl trifluoroacetate, hydrazine, and amidines in the presence of sodium hydroxide in tetrahydrofuran at reflux temperature gave the corresponding 3-trifluoromethyl-5-substituted 1,2,4-triazoles .Scientific Research Applications
Antibacterial Activity
- The triazolo[1,5-a]pyrimidine ring, a component of the compound , has been synthesized and shown to exhibit antibacterial activity against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Antimycobacterial Properties
- Fluorinated triazolo[1,5-a]pyrimidine derivatives have been designed and synthesized, demonstrating potent inhibition against the Mycobacterium tuberculosis H37Rv strain (Abdel-Rahman et al., 2009).
Adenosine Receptor Antagonism
- Novel pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine derivatives, related to the compound , have shown high affinity and selectivity as antagonists for human adenosine A3 receptors (Banda et al., 2013).
Antiasthma Agents
- Certain triazolo[1,5-c]pyrimidines have been identified as effective mediator release inhibitors, suggesting potential as antiasthma agents (Medwid et al., 1990).
Anticancer Activity
- Fluorinated triazolo[1,5-a]pyrimidine derivatives, closely related to the compound , have shown significant antiproliferative activity against various cancer cell lines, indicating potential application in cancer treatment (Dolzhenko et al., 2008).
Pharmaceutical Research
- The triazolo[1,5-a]pyrimidine scaffold, part of the compound's structure, has been used in the development of molecules with high affinity and selectivity for adenosine receptors, useful in pharmaceutical research (Kumar et al., 2011).
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N4O2/c16-9-3-1-8(2-4-9)10-7-11(15(17,18)19)23-14(20-10)21-12(22-23)5-6-13(24)25/h1-4,7H,5-6H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLFFBSUJNSVPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CCC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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